renieramycin M

Description

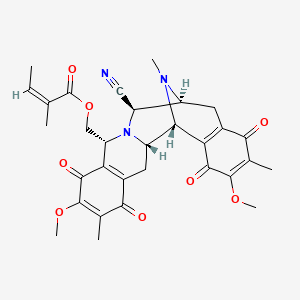

Structure

3D Structure

Properties

Molecular Formula |

C31H33N3O8 |

|---|---|

Molecular Weight |

575.6 g/mol |

IUPAC Name |

[(1R,2S,10R,12R,13S)-12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C31H33N3O8/c1-8-13(2)31(39)42-12-21-22-16(25(35)14(3)29(40-6)27(22)37)10-19-24-23-17(26(36)15(4)30(41-7)28(23)38)9-18(33(24)5)20(11-32)34(19)21/h8,18-21,24H,9-10,12H2,1-7H3/b13-8-/t18-,19-,20-,21-,24-/m0/s1 |

InChI Key |

QOGBZZDZYZICFV-NZDGDHNMSA-N |

Isomeric SMILES |

C/C=C(/C)\C(=O)OC[C@H]1C2=C(C[C@@H]3N1[C@H]([C@@H]4CC5=C([C@H]3N4C)C(=O)C(=C(C5=O)C)OC)C#N)C(=O)C(=C(C2=O)OC)C |

Canonical SMILES |

CC=C(C)C(=O)OCC1C2=C(CC3N1C(C4CC5=C(C3N4C)C(=O)C(=C(C5=O)C)OC)C#N)C(=O)C(=C(C2=O)OC)C |

Synonyms |

renieramycin M |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Renieramycin M: A Technical Guide to its Discovery and Isolation from Xestospongia sp.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of renieramycin M, a potent tetrahydroisoquinoline alkaloid derived from the marine sponge Xestospongia sp. This document details the experimental protocols for its extraction and purification, presents its key quantitative data, and visualizes the established workflows and its known mechanism of action.

Discovery and Bioactivity

This compound is a marine natural product that has garnered significant interest within the scientific community due to its pronounced cytotoxic and anti-cancer properties. It belongs to the renieramycin family of alkaloids, which are known for their complex chemical structures and potent biological activities. Isolated from the Thai blue sponge, Xestospongia sp., this compound has demonstrated significant inhibitory effects against a range of cancer cell lines, including non-small cell lung cancer, breast cancer, and colon cancer. Its mechanism of action is primarily attributed to the induction of apoptosis through a p53-dependent signaling pathway.

Experimental Protocols

The isolation of this compound from Xestospongia sp. is a multi-step process that requires careful execution to ensure the stability and purity of the final compound. A critical step in this process is the pretreatment of the sponge material with potassium cyanide (KCN) to stabilize the renieramycin molecule.

Extraction

-

Sponge Preparation: Freshly collected Xestospongia sp. sponge is first mashed to increase the surface area for extraction.

-

KCN Pretreatment: The mashed sponge material is then suspended in a phosphate buffer (pH 7) containing 10 mM potassium cyanide. This step is crucial for the stabilization of the renieramycin structure.

-

Methanolic Maceration: The pretreated sponge is subsequently macerated in methanol (MeOH). This process is typically repeated multiple times to ensure exhaustive extraction of the target compounds.

-

Concentration: The combined methanolic extracts are then concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning with ethyl acetate (EtOAc) and water. The organic layer, containing this compound, is collected and concentrated.

Chromatographic Purification

The purification of this compound from the crude ethyl acetate extract is achieved through silica gel column chromatography.

-

Column Preparation: A chromatography column is packed with silica gel as the stationary phase.

-

Elution: The concentrated ethyl acetate extract is loaded onto the column and eluted with a gradient of solvents. While specific solvent systems can vary, a common approach involves a step-wise or gradient elution starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).

-

Fraction Collection and Analysis: Fractions are collected throughout the elution process and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Final Purification: Fractions containing the desired compound are pooled, and the solvent is evaporated to yield purified this compound. Further purification steps, such as recrystallization or preparative high-performance liquid chromatography (HPLC), may be employed to achieve high purity (>99%).

Data Presentation

Yield and Physicochemical Properties

| Parameter | Value | Reference |

| Isolation Yield | 0.02% (w/w of dry sponge) | [1] |

| Purity | >99% | [2] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

| Data Type | Key Observations |

| ¹H NMR | Data not fully available in search results. |

| ¹³C NMR | Data not fully available in search results. |

| HR-FABMS | Data not fully available in search results. |

Bioactivity Data

This compound exhibits potent cytotoxicity against a variety of cancer cell lines.

| Cell Line | IC₅₀ (nM) | Reference |

| Non-small cell lung cancer (H292) | 24.56 | [3] |

| Breast cancer (MCF-7) | 6.0 | [4] |

| Colon Cancer | Specific data not available in search results. |

Visualizations

Experimental Workflow

Signaling Pathway

References

Renieramycin M: A Technical Guide to a Potent Marine Tetrahydroisoquinoline Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Renieramycin M is a potent member of the bistetrahydroisoquinolinequinone class of marine alkaloids.[1] First isolated on a gram scale from the Thai blue sponge, Xestospongia sp., it belongs to a larger family of structurally complex and biologically significant natural products that includes the saframycins and the FDA-approved anticancer agent ecteinascidin 743 (Trabectedin).[2][3][4][5] The core structure of this compound is a pentacyclic system featuring two quinone rings, which are crucial for its biological activity.[6] This document provides an in-depth technical overview of the chemical structure, properties, isolation, biological activity, and key experimental protocols associated with this compound, serving as a comprehensive resource for professionals in chemical biology and drug discovery.

Figure 1: The chemical structure of this compound.

Physicochemical and Spectroscopic Data

The definitive structure of this compound was elucidated through extensive spectroscopic analysis. Due to the inherent instability of the core, isolation protocols often employ a potassium cyanide (KCN) pretreatment to yield a stable cyano-adduct, which is the commonly referenced this compound.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₁H₃₃N₃O₈ | PubChem CID: 10483239 |

| Molecular Weight | 575.6 g/mol | PubChem CID: 10483239 |

| IUPAC Name | [(1R,2S,10R,12R,13S)-12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.0²,¹¹.0⁴,⁹.0¹⁵,²⁰]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl (Z)-2-methylbut-2-enoate | PubChem CID: 10483239 |

| Class | Bistetrahydroisoquinolinequinone Alkaloid | [1][7] |

| Appearance | Not explicitly reported, likely a solid | - |

Table 2: Spectroscopic Data for this compound Structure Elucidation

| Technique | Description | Reference |

|---|---|---|

| ¹H NMR | Used to determine the proton environment and connectivity. | [2][3] |

| ¹³C NMR | Used to determine the carbon skeleton of the molecule. | [2][3] |

| 2D NMR (COSY, HMQC, HMBC) | Employed to establish detailed correlations between protons and carbons, confirming the complex pentacyclic structure and relative stereochemistry. | [8][9] |

| Mass Spectrometry (MS) | Used to confirm the molecular formula and fragmentation patterns. High-resolution mass spectrometry (HRMS) provides the exact mass. | [1][10] |

| Note: | The detailed ¹H and ¹³C NMR spectral data tables for this compound are reported in the primary literature by Suwanborirux et al., 2003. |[2][3] |

Isolation and Synthesis

Isolation from Xestospongia sp.

This compound is the major bistetrahydroisoquinolinequinone alkaloid isolated from the blue sponge Xestospongia sp.[7] A critical step in the isolation process is the pretreatment of the sponge material with potassium cyanide (KCN) in a buffered methanolic solution. This procedure stabilizes the otherwise labile hemiaminal moiety present in the native compound by converting it to a more stable α-aminonitrile, allowing for gram-scale preparation.[2][3]

Biological Activity and Mechanism of Action

This compound exhibits potent cytotoxic activity against a range of human cancer cell lines, with IC₅₀ values often in the nanomolar range.[4][5] Its anticancer effects extend to antimetastatic properties, including the inhibition of cancer cell invasion, migration, and anchorage-independent growth.[2]

p53-Dependent Apoptosis in Non-Small Cell Lung Cancer

A primary mechanism of action for this compound in human non-small cell lung cancer (NSCLC) cells is the induction of apoptosis through a p53-dependent pathway.[2] Treatment with this compound leads to the activation of the tumor suppressor protein p53.[2] Activated p53 then transcriptionally modulates the expression of Bcl-2 family proteins, leading to the specific downregulation of the anti-apoptotic proteins Mcl-1 and Bcl-2, while the level of the pro-apoptotic protein Bax remains largely unchanged.[2] This shift in the balance of pro- and anti-apoptotic factors disrupts mitochondrial integrity, activates the caspase cascade, and ultimately leads to programmed cell death.

Quantitative Cytotoxicity Data

Table 3: In Vitro Cytotoxicity (IC₅₀) of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

|---|---|---|---|

| HCT116 | Colon Carcinoma | ~18.1 nM | [6] |

| MDA-MB-435 | Breast Carcinoma | Not specified, low nM range | [4] |

| NCI-H460 | Non-Small Cell Lung Cancer | ~40 µM (for 50% viability) | [7] |

| H292 | Non-Small Cell Lung Cancer | ~24.56 nM | [10] |

| MCF-7 | Breast Cancer (ER+) | ~6.0 nM | [5] |

| DU145 | Prostate Cancer | ~4.0 nM | [6] |

| AsPC1 | Pancreatic Cancer | Potent, nM range | [4] |

| QG56 | Lung Cancer | ~27 nM |[6] |

Note: IC₅₀ values can vary based on experimental conditions, such as incubation time and assay method.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the biological activity of this compound, synthesized from established methodologies.

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of viability, based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.

-

Cell Plating: Seed cells (e.g., NCI-H460) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of medium containing the desired concentration of this compound or vehicle control (e.g., <0.5% DMSO).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours under the same conditions.

-

Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells after subtracting the background absorbance from wells with medium only.

Protocol 2: Analysis of Protein Expression (Western Blot)

This protocol is used to detect and quantify the levels of specific proteins (e.g., p53, Mcl-1, Bcl-2) in cell lysates.

-

Cell Lysis: After treating cells with this compound for the desired time, wash the cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.

-

Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load the denatured protein samples onto a polyacrylamide gel (e.g., 4-15% Tris-HCl gel). Run the gel until adequate separation of proteins is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p53, anti-Mcl-1, anti-Bcl-2, and a loading control like anti-β-actin) diluted in blocking buffer. This is typically done overnight at 4°C with gentle agitation.

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system or X-ray film.

-

Quantification: Use densitometry software to quantify the band intensities, normalizing the target protein levels to the loading control.

References

- 1. scienggj.org [scienggj.org]

- 2. Chemistry of renieramycins. Part 3.(1) isolation and structure of stabilized renieramycin type derivatives possessing antitumor activity from Thai sponge Xestospongia species, pretreated with potassium cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. Chemistry of Renieramycins. Part 14: Total Synthesis of Renieramycin I and Practical Synthesis of Cribrostatin 4 (Renieramycin H) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemistry of Renieramycins. Part 19: Semi-Syntheses of 22-O-Amino Ester and Hydroquinone 5-O-Amino Ester Derivatives of this compound and Their Cytotoxicity against Non-Small-Cell Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Renieramycin M Biosynthesis Pathway in Marine Sponges

For Researchers, Scientists, and Drug Development Professionals

Abstract

Renieramycin M, a potent bistetrahydroisoquinoline alkaloid with significant anticancer properties, is a fascinating example of a complex marine natural product. This technical guide provides a comprehensive overview of the biosynthesis of this compound, focusing on its origin within marine sponges, the genetic architecture of its biosynthetic pathway, the enzymatic machinery involved, and the current understanding of its molecular assembly. Quantitative data on production yields are presented, alongside detailed experimental protocols to facilitate further research and development in this promising area of marine biotechnology.

Introduction

This compound belongs to the tetrahydroisoquinoline quinone family of alkaloids, a class of marine natural products renowned for their potent biological activities[1][2]. Isolated from the blue marine sponge Xestospongia sp., this compound has demonstrated significant cytotoxicity against a range of cancer cell lines[3][4]. The intricate chemical structure of this compound points towards a complex biosynthetic origin, which has been a subject of considerable scientific interest. This guide aims to consolidate the current knowledge on the this compound biosynthesis pathway, providing a technical resource for researchers in natural product chemistry, marine microbiology, and drug discovery.

The True Producer: A Symbiotic Bacterium

While initially attributed to the sponge itself, it is now established that the true producer of this compound is a symbiotic bacterium, 'Candidatus Endohaliclona renieramycinifaciens' . This unculturable endosymbiont resides within the sponge tissue[5][6]. The biosynthetic gene cluster (BGC) responsible for this compound production, designated as the 'ren' cluster, has been identified on a plasmid within this bacterium[7]. This symbiotic relationship highlights the importance of microbial symbionts in the production of bioactive compounds in marine invertebrates.

The this compound Biosynthetic Gene Cluster (ren BGC)

The biosynthesis of this compound is orchestrated by a complex enzymatic assembly line encoded by the 'ren' BGC. This cluster is characterized as a hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) system. Such hybrid systems are responsible for the assembly of a wide array of complex natural products, combining fatty acid-like building blocks (from PKS modules) and amino acids (from NRPS modules).

While a complete, experimentally validated gene-by-gene annotation of the ren BGC is still emerging in the literature, comparative genomics with known tetrahydroisoquinoline BGCs, such as that of saframycin, provides significant insights into the putative functions of the encoded enzymes[7].

The Proposed Biosynthetic Pathway

The biosynthesis of the core Renieramycin structure is proposed to proceed through a series of enzymatic reactions catalyzed by the PKS and NRPS modules of the ren BGC.

Precursor Molecules

Based on feeding studies with the structurally related saframycin A, the primary precursors for the tetrahydroisoquinoline core of this compound are believed to be two molecules of L-tyrosine [5]. The biosynthesis likely also involves short-chain carboxylic acid extenders for the polyketide portion of the molecule, such as malonyl-CoA or methylmalonyl-CoA.

Assembly Line Synthesis

The assembly of the Renieramycin core is a multi-step process occurring on the PKS/NRPS enzymatic complex. The proposed sequence of events is as follows:

-

Initiation: The biosynthesis is likely initiated by a PKS module, which incorporates a starter unit derived from a short-chain carboxylic acid.

-

Elongation (PKS): The initial polyketide chain is extended by the sequential addition of extender units, catalyzed by the ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains of the PKS modules.

-

Elongation (NRPS): The growing polyketide chain is then passed to the NRPS modules. The NRPS machinery incorporates amino acid building blocks, likely derived from L-tyrosine. This process involves the following key domains:

-

Adenylation (A) domain: Selects and activates the specific amino acid (e.g., tyrosine) as an aminoacyl-adenylate.

-

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently tethers the activated amino acid via a thioester bond.

-

Condensation (C) domain: Catalyzes the formation of a peptide bond between the growing chain and the newly incorporated amino acid.

-

-

Cyclization and Tailoring: Following the assembly of the linear precursor, a series of cyclization reactions, likely catalyzed by specific domains within the NRPS modules or by separate tailoring enzymes, form the characteristic pentacyclic tetrahydroisoquinoline core of the renieramycins.

-

Release and Final Modifications: The final molecule is released from the enzymatic assembly line, often catalyzed by a thioesterase (TE) domain. Subsequent post-assembly modifications, such as methylation and hydroxylation, catalyzed by tailoring enzymes encoded within the ren BGC, lead to the final structure of this compound.

The following diagram illustrates the proposed logical flow of the this compound biosynthesis, highlighting the interplay between the PKS and NRPS modules.

Quantitative Data on this compound Production

Several studies have investigated the production of this compound in its natural host and under aquaculture conditions. The yields can vary depending on environmental factors and cultivation techniques.

| Source/Condition | This compound Yield | Reference |

| Xestospongia sp. fed Nannochloropsis sp. | 0.32 mg / 1500 mg tissue (wet weight) | [5][6] |

| Xestospongia sp. fed Chaetocerose gracilis | 0.19 mg / 1500 mg tissue (wet weight) | [5] |

| Xestospongia sp. (control) | 0.16 mg / 1500 mg tissue (wet weight) | [5] |

| Xestospongia sp. cultured in semi-circulating close system with Ca/Mg stress (430/1,230 ppm) | 1.74 mg / 1500 mg tissue (wet weight) | [8] |

| Xestospongia sp. from a 9 kg wet weight recollection | 1.2 g (0.01% of wet weight) | [8] |

Experimental Protocols

Further research into the this compound biosynthetic pathway requires robust experimental protocols. The following sections outline methodologies for key experiments.

Extraction and Quantification of this compound from Sponge Tissue

This protocol is adapted from Yokseng et al. (2023) and Suwanborirux et al. (2003)[2][5].

Objective: To extract and quantify the amount of this compound from Xestospongia sp. tissue.

Materials:

-

Lyophilizer (Freeze dryer)

-

Potassium cyanide (KCN) solution (10 mM in phosphate buffer, pH 7.0)

-

Methanol (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Brine solution (saturated NaCl)

-

Centrifuge

-

Rotary evaporator

-

HPLC system with a C18 reversed-phase column and a photodiode array (PDA) detector

-

This compound standard

-

Acetonaphthone (internal standard)

Procedure:

-

Sample Preparation: Lyophilize fresh sponge tissue for 12 hours. Accurately weigh 100.0 mg of the dried tissue.

-

Stabilization and Extraction: a. Macerate the sample with 6 mL of 10 mM KCN in phosphate buffer (pH 7.0) for 5 hours. This step stabilizes the unstable renieramycin precursors by converting them to the more stable cyanated form, this compound[2]. b. Add 24 mL of methanol and extract for 1 hour with agitation. c. Centrifuge the suspension at 5,000 rpm for 5 minutes.

-

Liquid-Liquid Partitioning: a. Take 3 mL of the supernatant and partition it with 9 mL of ethyl acetate and 6 mL of brine solution. b. Vigorously mix and then allow the layers to separate. c. Collect 3 mL of the upper ethyl acetate layer and evaporate to dryness under reduced pressure.

-

HPLC Analysis: a. Reconstitute the dried extract in a known volume of methanol. b. Prepare a series of calibration standards of this compound (e.g., 2.4 to 1500 ng/mL) and an internal standard solution (e.g., 800 ng/mL acetonaphthone) in methanol. c. Inject the samples and standards onto a C18 reversed-phase HPLC column. d. Elute with an isocratic mixture of methanol and water (e.g., 7:3 v/v) at a flow rate of 0.70 mL/min. e. Monitor the absorbance at 270 nm using a PDA detector. f. Quantify this compound in the samples by comparing the peak area ratio of this compound to the internal standard against the calibration curve.

Heterologous Expression of the ren Biosynthetic Gene Cluster

The heterologous expression of large BGCs from uncultured symbionts is challenging but offers a powerful approach to study and engineer natural product biosynthesis[7][9][10][11][12][13]. The following is a generalized workflow based on established methods for heterologous expression of marine microbial BGCs.

Objective: To express the ren BGC in a suitable heterologous host to produce this compound.

Workflow:

Detailed Steps:

-

DNA Isolation: Extract high-molecular-weight metagenomic DNA from the Xestospongia sp. sponge tissue containing 'Candidatus Endohaliclona renieramycinifaciens'.

-

BGC Cloning: Employ a method suitable for cloning large DNA fragments, such as Transformation-Associated Recombination (TAR) in yeast, to isolate the entire ren BGC from the metagenomic DNA[10].

-

Expression Vector Construction: Subclone the ren BGC into an appropriate expression vector under the control of a strong, inducible promoter suitable for the chosen heterologous host.

-

Host Selection and Transformation: Choose a genetically tractable and well-characterized heterologous host, such as a Streptomyces species, which is known to be a good producer of secondary metabolites. Transform the host with the expression vector.

-

Fermentation: Culture the recombinant host under optimized fermentation conditions to induce the expression of the ren BGC.

-

Metabolite Analysis: Extract the culture broth and cell pellet and analyze for the production of this compound using LC-MS, comparing the retention time and mass spectrum to an authentic standard.

In Vitro Biochemical Assay for NRPS Adenylation (A) Domain Activity

This protocol is a generalized method for assessing the substrate specificity of NRPS A-domains, adapted from established procedures[14].

Objective: To determine the amino acid substrate specificity of an isolated A-domain from the ren BGC.

Materials:

-

Purified His-tagged A-domain protein

-

ATP

-

Hydroxylamine

-

Various amino acid substrates

-

A reagent for detecting hydroxamate formation (e.g., ferric chloride solution)

-

Spectrophotometer

Procedure:

-

Protein Expression and Purification: Clone the gene encoding the A-domain of interest into an expression vector with a His-tag. Express the protein in E. coli and purify it using Ni-NTA affinity chromatography[15].

-

Assay Reaction: a. Set up a reaction mixture containing the purified A-domain, ATP, MgCl₂, and hydroxylamine in a suitable buffer. b. Initiate the reaction by adding a specific amino acid substrate. c. Incubate the reaction at an optimal temperature for a defined period.

-

Detection of Hydroxamate: a. Stop the reaction by adding a ferric chloride solution. The hydroxamate formed from the activated amino acid and hydroxylamine will form a colored complex with ferric ions.

-

Quantification: Measure the absorbance of the colored complex at a specific wavelength (e.g., 540 nm).

-

Substrate Specificity Profiling: Repeat the assay with a panel of different amino acids to determine the substrate preference of the A-domain.

Future Directions

The elucidation of the this compound biosynthetic pathway is an ongoing endeavor. Key areas for future research include:

-

Complete Annotation of the ren BGC: Detailed functional characterization of each gene within the cluster is essential for a complete understanding of the pathway.

-

Heterologous Expression and Pathway Engineering: Successful heterologous expression will not only confirm the function of the BGC but also open up possibilities for engineered biosynthesis of novel this compound analogs with improved therapeutic properties.

-

Biochemical Characterization of Enzymes: Detailed kinetic and structural studies of the individual PKS and NRPS enzymes will provide insights into their catalytic mechanisms and substrate specificities.

-

Precursor Feeding Studies: The use of isotopically labeled precursors, such as ¹³C-labeled tyrosine, in sponge aquaculture or in a heterologous expression system will definitively confirm the building blocks of this compound.

Conclusion

The biosynthesis of this compound is a testament to the complex and fascinating chemistry of marine microbial symbionts. The hybrid PKS/NRPS pathway responsible for its production represents a rich target for both fundamental scientific inquiry and applied biotechnological development. The information and protocols provided in this guide are intended to serve as a valuable resource for the scientific community to further unravel the intricacies of this compound biosynthesis and to harness its potential for the development of new anticancer therapeutics.

References

- 1. UQ eSpace [espace.library.uq.edu.au]

- 2. Frontiers | Variation of Carbon–Nitrogen Contents and Allelopathic Disruption of this compound–Producing Sponge Xestospongia sp. in the Gulf of Thailand [frontiersin.org]

- 3. Simplified Synthesis of Renieramycin T Derivatives to Target Cancer Stem Cells via β-Catenin Proteasomal Degradation in Human Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. aquast.org [aquast.org]

- 6. Aquaculture Studies [aquast.org]

- 7. Recent Advances in the Heterologous Expression of Biosynthetic Gene Clusters for Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medcraveonline.com [medcraveonline.com]

- 9. Methods and options for the heterologous production of complex natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Direct cloning and heterologous expression of natural product biosynthetic gene clusters by transformation-associated recombination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Expression of biosynthetic gene clusters in heterologous hosts for natural product production and combinatorial biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Identification and Heterologous Expression of the Biosynthetic Gene Cluster Encoding the Antibiotic and Anticancer Agent Marinomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Identification and Heterologous Expression of the Biosynthetic Gene Cluster Encoding the Antibiotic and Anticancer Agent Marinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Measurement of Nonribosomal Peptide Synthetase Adenylation Domain Activity Using a Continuous Hydroxylamine Release Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Expression and purification of an adenylation domain from a eukaryotic nonribosomal peptide synthetase: using structural genomics tools for a challenging target - PubMed [pubmed.ncbi.nlm.nih.gov]

mechanism of action of renieramycin M in cancer cells

An In-depth Technical Guide on the Core Mechanism of Action of Renieramycin M in Cancer Cells

Introduction

This compound (RM) is a tetrahydroisoquinoline alkaloid isolated from the blue marine sponge Xestospongia sp.[1][2]. It belongs to the same structural family as ecteinascidin-743 (Trabectedin), a marine-derived anticancer agent approved for the treatment of advanced soft tissue sarcoma and ovarian cancer[1][2]. This compound has demonstrated potent cytotoxic effects against a range of human cancer cell lines, with IC50 values often in the low nanomolar range, establishing it as a promising candidate for further oncological drug development[1][2]. This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, detailing its effects on cellular viability, apoptosis, and key signaling pathways, intended for researchers, scientists, and drug development professionals.

Cytotoxic Activity

This compound exhibits potent, concentration-dependent cytotoxicity across multiple cancer cell lines. Its efficacy is most pronounced in breast, colon, lung, melanoma, and pancreatic cancer cells[1][2]. The primary mode of cell death induced by this compound is apoptosis[2][3].

Table 1: In Vitro Cytotoxicity (IC50) of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |

| MCF-7 | Breast (ER+) | 6.0 ± 0.5 nM | 72 h | [1] |

| HCT-116 | Colon | Low nanomolar | Not Specified | [2] |

| MDA-MB-435 | Breast | Low nanomolar | Not Specified | [2] |

| H460 | Non-Small Cell Lung | ~50% viability at 40 µM | 24 h | [3] |

Core Mechanism of Action

The anticancer activity of this compound is multifactorial, primarily revolving around the induction of a p53-dependent apoptotic cascade and the modulation of critical cell survival and signaling pathways. It is also suggested that this compound acts as a DNA-damaging agent, a hypothesis supported by its structural similarity to the DNA minor groove-binding agent Ecteinascidin-743[1][3].

Induction of Apoptosis via p53-Dependent Pathway

In non-small cell lung cancer (NSCLC) cells, this compound's primary mechanism for inducing apoptosis is through the activation of the tumor suppressor protein p53[3][4].

-

p53 Activation: Treatment with this compound leads to the early induction and activation of p53[3].

-

Regulation of Bcl-2 Family Proteins: Activated p53 subsequently alters the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Specifically, it transcriptionally down-regulates the anti-apoptotic proteins MCL-1 and BCL-2 [3][4]. In the studied NSCLC model, the levels of the pro-apoptotic protein BAX were not significantly altered[3][4]. This shift in the BAX/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the initiation of the intrinsic apoptotic cascade.

-

Caspase Activation: While not explicitly detailed for this compound in the provided literature, the downstream consequence of Bcl-2 family dysregulation is typically the release of cytochrome c from the mitochondria, followed by the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), culminating in programmed cell death[5]. A study on a bishydroquinone derivative of this compound (HQ-RM) confirmed the activation of caspase-9 and caspase-3[5].

Modulation of Other Key Signaling Pathways

Transcriptional profiling studies, particularly in combination with doxorubicin in MCF-7 breast cancer cells, have revealed that this compound also modulates several other pathways crucial for cancer cell survival and proliferation[1][6].

-

ErbB/PI3K-Akt Signaling: This pathway is a central regulator of cell growth, proliferation, and survival. This compound has been shown to regulate genes within this pathway, suggesting an inhibitory effect on pro-survival signaling[1].

-

Integrin and Focal Adhesion Signaling: By affecting these pathways, this compound can interfere with cell adhesion, migration, and invasion, which are critical for metastasis[1].

-

DNA Damage Response: Gene expression analysis indicates that this compound, similar to doxorubicin, downregulates genes involved in DNA replication and repair[1]. The quinone moieties in its structure may contribute to the generation of reactive oxygen species (ROS), leading to DNA damage and the induction of DNA damage response genes like GADD45A[1].

-

Protein Tyrosine Phosphatase Receptor Type K (PTPRK): An alternative mechanism reported involves the downregulation of PTPRK, a tumor suppressor gene product, which may be particularly relevant in colon cancer[2].

Anti-Metastatic and Anti-Invasion Properties

At subtoxic concentrations, this compound significantly impairs the metastatic potential of cancer cells. It has been shown to decrease the invasion and migration abilities of NSCLC cells and exhibits a strong inhibitory effect on anchorage-independent growth, a hallmark of metastatic cancer cells[3][4]. This anti-metastatic activity is likely mediated through its effects on integrin and focal adhesion signaling pathways[1].

Experimental Protocols

The investigation of this compound's mechanism of action has employed several standard cell and molecular biology techniques.

Cell Viability Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effects of a compound by measuring the metabolic activity of cells.

-

Protocol:

-

Seed cancer cells (e.g., MCF-7, H460) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0-100 nM for MCF-7, 0-40 µM for H460) for a specified duration (e.g., 24, 48, or 72 hours)[1][3].

-

Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and dissolve the resulting formazan crystals in 100-150 µL of DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 value using non-linear regression analysis.

-

Apoptosis Detection (Hoechst 33342 and Propidium Iodide Staining)

This method distinguishes between healthy, apoptotic, and necrotic cells based on nuclear morphology and membrane integrity.

-

Protocol:

-

Grow cells on glass coverslips or in culture plates and treat with this compound for the desired time (e.g., 24 hours)[3].

-

Wash the cells with Phosphate-Buffered Saline (PBS).

-

Stain the cells with a solution containing Hoechst 33342 (1 µg/mL) and Propidium Iodide (PI, 1 µg/mL) for 10-15 minutes at room temperature in the dark.

-

Wash again with PBS to remove excess dyes.

-

Visualize the cells using a fluorescence microscope.

-

Quantify the results: healthy cells show uniform blue nuclei (Hoechst), early apoptotic cells show condensed or fragmented blue nuclei, and late apoptotic/necrotic cells show condensed pink/red nuclei (Hoechst and PI positive).

-

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Protocol:

-

Treat cells with this compound for the indicated times and concentrations.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10-12% gel[3].

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p53, Bcl-2, Mcl-1, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Conclusion

This compound is a potent marine-derived cytotoxic agent that induces apoptosis in cancer cells through a multifactorial mechanism. Its core action involves the activation of a p53-dependent pathway, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1. Furthermore, it modulates critical signaling networks, including the ErbB/PI3K-Akt and focal adhesion pathways, and appears to function as a DNA-damaging agent. Its ability to inhibit cancer cell invasion and migration at subtoxic doses highlights its potential as an anti-metastatic agent. The comprehensive data gathered to date provides a strong rationale for the continued investigation and development of this compound as a novel anticancer therapeutic.

References

- 1. Synergistic Cytotoxicity of this compound and Doxorubicin in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer and Antimetastatic Activities of this compound, a Marine Tetrahydroisoquinoline Alkaloid, in Human Non-small Cell Lung Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 4. Anticancer and antimetastatic activities of this compound, a marine tetrahydroisoquinoline alkaloid, in human non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bishydroquinone this compound Induces Apoptosis of Human Lung Cancer Cells Through a Mitochondria-dependent Pathway | Anticancer Research [ar.iiarjournals.org]

- 6. Synergistic Cytotoxicity of this compound and Doxorubicin in MCF-7 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Renieramycin M-Induced Apoptosis via the p53-Dependent Pathway

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the molecular mechanisms underlying the pro-apoptotic effects of renieramycin M, a tetrahydroisoquinoline alkaloid isolated from the marine sponge Xestospongia sp.[1][2]. This compound and its analogues have demonstrated significant cytotoxic effects against various cancer cell lines, with a key mechanism of action involving the induction of apoptosis through the activation of the p53 tumor suppressor pathway.[1][3][4]. This guide synthesizes key quantitative data, details common experimental protocols used for its study, and visualizes the critical signaling pathways.

Core Mechanism: p53-Dependent Apoptosis

This compound exerts its anticancer activity primarily by inducing apoptosis in cancer cells through a p53-dependent mechanism.[1][3]. Upon treatment, cancer cells exhibit an activation of the tumor suppressor protein p53.[1][2]. Activated p53 plays a pivotal role in regulating the delicate balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.[5][6].

Specifically, studies on non-small cell lung cancer (NSCLC) cells show that this compound treatment leads to the upregulation of p53, which in turn transcriptionally downregulates the anti-apoptotic proteins Bcl-2 and Mcl-1.[1][3][4]. While the pro-apoptotic protein BAX levels were not significantly altered by the parent compound this compound in one study[1][3], derivatives of the related renieramycin T have been shown to increase BAX expression.[5]. This shift in the Bcl-2 family protein balance towards a pro-apoptotic state is a critical step.[5][7]. The decrease in anti-apoptotic proteins like Bcl-2 and Mcl-1 disrupts the mitochondrial outer membrane, leading to the activation of the intrinsic apoptotic cascade, involving initiator caspase-9 and effector caspase-3, ultimately culminating in programmed cell death.[2][5][7].

References

- 1. ar.iiarjournals.org [ar.iiarjournals.org]

- 2. mdpi.com [mdpi.com]

- 3. Anticancer and antimetastatic activities of this compound, a marine tetrahydroisoquinoline alkaloid, in human non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Renieramycin T Derivative DH_22 Induces p53-dependent Apoptosis in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Bishydroquinone this compound Induces Apoptosis of Human Lung Cancer Cells Through a Mitochondria-dependent Pathway | Anticancer Research [ar.iiarjournals.org]

Renieramycin M's Cytotoxic Strike Against Lung Cancer: A Technical Deep Dive

For Immediate Release

[CITY, STATE] – The marine natural product Renieramycin M and its derivatives have emerged as potent cytotoxic agents against non-small cell lung cancer (NSCLC), demonstrating significant promise in preclinical research. This technical guide provides an in-depth analysis of the cytotoxic activity, underlying molecular mechanisms, and experimental validation of this compound's therapeutic potential for researchers, scientists, and drug development professionals.

Executive Summary

Lung cancer remains a leading cause of cancer-related mortality worldwide, with a pressing need for novel therapeutic agents. This compound, a tetrahydroisoquinoline alkaloid isolated from the blue sponge Xestospongia sp., has exhibited potent anticancer activities. This document synthesizes the current understanding of this compound's efficacy against various lung cancer cell lines, detailing its mechanism of action, which primarily involves the induction of apoptosis through multiple signaling pathways.

Quantitative Assessment of Cytotoxic Activity

The cytotoxic effects of this compound and its derivatives have been quantified across several human non-small cell lung cancer (NSCLC) cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below.

| Compound | Cell Line | IC50 Value | Reference |

| This compound | H292 | 24.56 nM | |

| H460 | Not explicitly quantified in the provided text, but shown to have strong cytotoxic activity. | ||

| Renieramycin T | H460 | Lower than normal epithelial cells. | |

| H292 | Lower than normal epithelial cells. | ||

| H23 | Lower than normal epithelial cells. | ||

| A549 | Lower than normal epithelial cells. | ||

| DH_22 (Renieramycin T derivative) | A549 | 13.27 µM | |

| DH_32 (Renieramycin T derivative) | A549 | 4.06 ± 0.24 μM | |

| H23 | 2.07 ± 0.11 μM | ||

| H292 | 1.46 ± 0.06 μM | ||

| DH_31 (Renieramycin T derivative) | H292 | 5.54 ± 1.04 µM | |

| H460 | 2.9 ± 0.58 µM | ||

| HQ-RM (this compound derivative) | H292 | Stronger cytotoxicity than this compound. | |

| 22-O-(N-Boc-l-glycine) ester of this compound (5a) | H292 | 3.56 nM | |

| 22-O-(4-pyridinecarbonyl) ester of Jorunnamycin A (6a) | H292 | 1.1 nM | |

| H460 | 1.6 nM |

Mechanism of Action: Induction of Apoptosis

This compound and its analogues exert their cytotoxic effects primarily by inducing apoptosis, or programmed cell death, in lung cancer cells. This is achieved through the modulation of several key signaling pathways.

p53-Dependent Apoptotic Pathway

A primary mechanism of action for this compound is the activation of the p53 tumor suppressor protein. This activation leads to a cascade of downstream events culminating in apoptosis.

Caption: this compound-induced p53-dependent apoptosis.

Activated p53 downregulates the expression of anti-apoptotic proteins Bcl-2 and Mcl-1, while the levels of the pro-apoptotic protein Bax remain largely unchanged. This shift in the balance between pro- and anti-apoptotic proteins leads to the activation of the intrinsic apoptotic pathway.

Mitochondria-Dependent Pathway

The alteration in the Bcl-2 family protein ratio triggers the mitochondria-dependent apoptotic pathway. This involves the activation of caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3. Activated caspase-3 then cleaves critical cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Caption: Mitochondria-dependent apoptosis by this compound derivatives.

Inhibition of Survival Pathways

Beyond directly inducing apoptosis, this compound also sensitizes anoikis-resistant lung cancer cells by suppressing key survival signaling pathways. Anoikis is a form of programmed cell death that occurs when cells detach from the extracellular matrix. Cancer cells often develop resistance to anoikis, which is crucial for metastasis. This compound has been shown to suppress the phosphorylation of Akt and ERK, two critical kinases in pro-survival pathways. Furthermore, derivatives of Renieramycin T have been found to target and promote the degradation of STAT3, a transcription factor implicated in tumor progression and metastasis.

Caption: Inhibition of pro-survival pathways by this compound.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the research on this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Lung cancer cells (e.g., H460, H292, A549, H23) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound or its derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: Cells are treated with this compound at various concentrations for a defined time.

-

Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

-

Protein Extraction: Following treatment with this compound, cells are lysed to extract total protein.

-

Protein Quantification: Protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p53, Bcl-2, Mcl-1, Bax, caspases, PARP, p-Akt, p-ERK, STAT3).

-

Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Caption: General experimental workflow for assessing this compound's activity.

Conclusion and Future Directions

This compound and its derivatives have demonstrated significant potential as cytotoxic agents against non-small cell lung cancer cell lines. The multifaceted mechanism of action, involving the induction of apoptosis via the p53 and mitochondrial pathways, as well as the suppression of critical cell survival signals, makes these compounds promising candidates for further therapeutic development. Future research should focus on in vivo efficacy studies in animal models, comprehensive pharmacokinetic and pharmacodynamic profiling, and the exploration of combination therapies to enhance their anticancer effects and overcome potential resistance mechanisms. The continued investigation of these marine-derived compounds could pave the way for novel and effective treatments for lung cancer.

Renieramycin M: A Technical Guide to its Anti-Apoptotic Targeting of Mcl-1 and Bcl-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Renieramycin M, a tetrahydroisoquinoline alkaloid isolated from the blue sponge Xestospongia sp., has emerged as a potent anti-cancer agent with a promising mechanism of action.[1][2] This technical guide provides an in-depth overview of this compound's activity, specifically focusing on its ability to induce apoptosis by targeting the anti-apoptotic proteins Mcl-1 and Bcl-2. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's therapeutic potential.

Mechanism of Action: Targeting Mcl-1 and Bcl-2

This compound exerts its cytotoxic effects primarily through the induction of apoptosis in cancer cells.[1][2] A key aspect of its mechanism involves the activation of the tumor suppressor protein p53.[1][2] Upon treatment with this compound, p53 levels increase, which in turn leads to the downregulation of the anti-apoptotic proteins Mcl-1 and Bcl-2.[1][2] Notably, the level of the pro-apoptotic protein BAX remains largely unchanged.[1][2] This shift in the balance of pro- and anti-apoptotic proteins of the Bcl-2 family disrupts the mitochondrial outer membrane integrity, leading to the activation of the intrinsic apoptotic pathway.

A related compound, renieramycin T, has been shown to specifically target Mcl-1 for ubiquitin-proteasomal degradation.[3][4] This suggests that renieramycins as a class may have a targeted effect on Mcl-1 stability and function. The downregulation of both Mcl-1 and Bcl-2 by this compound is a significant advantage, as overexpression of these proteins is a common mechanism of therapeutic resistance in many cancers.

Signaling Pathway of this compound-Induced Apoptosis

Caption: this compound induces p53 activation, leading to the downregulation of Mcl-1 and Bcl-2, which in turn triggers the mitochondrial pathway of apoptosis.

Quantitative Data

The following tables summarize the quantitative data regarding the efficacy of this compound and its derivatives against various cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound and Related Compounds

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| This compound | H460 | Non-small cell lung cancer | ~40,000 (for 50% viability) | [1] |

| This compound | MCF-7 | Breast Cancer | 6.0 ± 0.5 | [5] |

| This compound | DU145 | Prostate Cancer | 11.9 | |

| This compound | HCT116 | Colorectal Cancer | 12.5 | |

| 22-O-(N-Boc-l-glycine) ester of this compound (5a) | H292 | Non-small cell lung cancer | 3.56 | [6] |

| 22-O-(4-pyridinecarbonyl) ester 6a | H292 | Non-small cell lung cancer | 1.1 | [7] |

| 22-O-(4-pyridinecarbonyl) ester 6a | H460 | Non-small cell lung cancer | 1.6 | [7] |

Table 2: In Vivo Efficacy of this compound in Combination Therapy

| Treatment | Animal Model | Cancer Type | Metric | Result | Reference |

| Doxorubicin (5 mg/kg) + this compound (1 mg/kg) | 4T1-injected BALB/c mice | Breast Cancer | Tumor Volume Reduction | 46.53% | [8] |

| Doxorubicin (5 mg/kg) + this compound (1 mg/kg) | 4T1-injected BALB/c mice | Breast Cancer | Reduction in Liver Metastasis | 83.63% | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Experimental Workflow

Caption: A typical workflow for evaluating the anti-cancer effects of this compound, encompassing both in vitro and in vivo studies.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

96-well plates

-

Cancer cell line of interest (e.g., H460)

-

Complete culture medium

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

-

-

Procedure:

-

Seed cells into a 96-well plate at a density of 1x10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 hours). Include a vehicle control (DMSO).

-

After treatment, add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Western Blot Analysis for Mcl-1, Bcl-2, and p53

This technique is used to detect and quantify the levels of specific proteins in cell lysates.

-

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-Mcl-1, anti-Bcl-2, anti-p53, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

-

-

Procedure:

-

Lyse cell pellets in RIPA buffer on ice.

-

Determine protein concentration using the BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add ECL detection reagent.

-

Visualize protein bands using a chemiluminescence imaging system. β-actin is used as a loading control.

-

Apoptosis Detection by Hoechst 33342 and Propidium Iodide (PI) Staining

This method distinguishes between viable, apoptotic, and necrotic cells based on nuclear morphology and membrane integrity.

-

Materials:

-

Cells cultured on coverslips or in chamber slides

-

This compound

-

Hoechst 33342 solution (10 mg/mL)

-

Propidium Iodide (PI) solution (1 mg/mL)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

-

-

Procedure:

-

Seed cells and treat with this compound as desired.

-

Wash the cells with PBS.

-

Stain the cells with Hoechst 33342 and PI for 15-30 minutes at room temperature in the dark.

-

Wash the cells again with PBS.

-

Mount the coverslips or observe the chamber slides under a fluorescence microscope.

-

Viable cells will have blue, intact nuclei. Apoptotic cells will exhibit condensed or fragmented blue nuclei. Necrotic cells will have red nuclei due to PI uptake.

-

Conclusion

This compound demonstrates significant potential as an anti-cancer therapeutic agent due to its targeted action against the key survival proteins Mcl-1 and Bcl-2. Its ability to induce apoptosis through a p53-dependent mechanism provides a strong rationale for its further development. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this promising marine natural product. Further investigation into its in vivo efficacy, safety profile, and potential for combination therapies is warranted to translate these preclinical findings into clinical applications.

References

- 1. Soft–Agar colony Formation Assay [en.bio-protocol.org]

- 2. 2.7. Assaying anchorage‐independent growth in soft agar [bio-protocol.org]

- 3. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. An experimental workflow for investigating anoikis resistance in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ubiquitin immunoprecipitation using an anti-ubiquitin nanobody [protocols.io]

The Renieramycin Class of Compounds: A Technical Guide to Their Core Attributes and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The renieramycins are a potent class of tetrahydroisoquinoline alkaloids predominantly isolated from marine sponges, particularly of the Xestospongia and Haliclona genera.[1][2][3] These compounds have garnered significant attention within the scientific community due to their structural relationship to the FDA-approved anticancer agent ecteinascidin 743 (Trabectedin) and their remarkable cytotoxic activity against a broad spectrum of cancer cell lines.[4][5] This technical guide provides a comprehensive overview of the renieramycin class, focusing on their chemical characteristics, biological activities, and the experimental methodologies used to elucidate their therapeutic potential.

Chemical Structure and Properties

Renieramycins are characterized by a core pentacyclic ring system.[6] A key feature of many bioactive renieramycins is the presence of a reactive iminium ion or a precursor that can generate it, which is implicated in their mechanism of action.[7] Due to their inherent instability, a crucial step in their isolation involves pretreatment of the source organism with potassium cyanide to yield more stable cyanated derivatives, such as renieramycin M.[3][8] The structures of representative renieramycin compounds are often elucidated using spectroscopic techniques, including 1H and 13C Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).[9][10][11][12]

Biological Activity and Mechanism of Action

The renieramycin class of compounds exhibits potent cytotoxic and antiproliferative effects against a wide array of human cancer cell lines, often with IC50 values in the nanomolar range.[13][14] Their mechanism of action is multifaceted and primarily involves the induction of apoptosis through various signaling pathways.

Several studies have demonstrated that renieramycins can activate the p53 tumor suppressor protein, leading to the downstream regulation of apoptosis-related proteins.[13] This includes the downregulation of anti-apoptotic proteins such as Mcl-1 and Bcl-2, and in some cases, the upregulation of pro-apoptotic proteins like Bax.[13][15] The degradation of Mcl-1, a key survival protein in many cancers, appears to be a significant mechanism for renieramycin-induced apoptosis.[15] The activation of initiator caspases like caspase-9 and executioner caspases like caspase-3 is a common downstream event, leading to the cleavage of essential cellular substrates and ultimately, programmed cell death.[15]

Furthermore, some renieramycin derivatives have been shown to target other critical cancer-related pathways, including the β-catenin signaling pathway, which is often dysregulated in cancer stem cells.[2]

Quantitative Data: Cytotoxicity of Renieramycin Compounds

The following tables summarize the reported 50% inhibitory concentration (IC50) values for various renieramycin compounds against a selection of human cancer cell lines.

Table 1: IC50 Values of this compound and its Analogs

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| This compound | HCT116 | Colon Carcinoma | 11 | [16] |

| This compound | MDA-MB-435 | Melanoma | 6.3 ± 0.1 | [17] |

| This compound | MCF-7 | Breast Cancer | 6.0 ± 0.5 | [5][14][18] |

| This compound | QG56 | Lung Cancer | 23 | [16] |

| This compound | DU145 | Prostate Cancer | 2.9 | [16] |

| Jorunnamycin C | HCT116 | Colon Carcinoma | ~22 | [6] |

| Jorunnamycin C | MDA-MB-435 | Melanoma | ~12.6 | [6] |

| 22-(4′-pyridinecarbonyl) Jorunnamycin A | H460 | Non-Small Cell Lung Cancer | 810 ± 33 | [19] |

| 22-(4′-pyridinecarbonyl) Jorunnamycin A | A549 | Non-Small Cell Lung Cancer | 835 ± 30 | [19] |

Table 2: IC50 Values of Renieramycin T and its Derivatives

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Renieramycin T | H460 | Non-Small Cell Lung Cancer | 0.05 | [15] |

| Renieramycin T | H292 | Non-Small Cell Lung Cancer | 0.05 | [15] |

| Renieramycin T | H23 | Non-Small Cell Lung Cancer | 0.05 | [15] |

| Renieramycin T | A549 | Non-Small Cell Lung Cancer | 0.05 | [15] |

| Renieramycin T | BEAS-2B | Normal Bronchial Epithelial | 1 | [15] |

| DH_32 (Renieramycin T derivative) | A549 | Non-Small Cell Lung Cancer | 4.06 ± 0.24 | [2] |

| DH_32 (Renieramycin T derivative) | H23 | Non-Small Cell Lung Cancer | 2.07 ± 0.11 | [2] |

| DH_32 (Renieramycin T derivative) | H292 | Non-Small Cell Lung Cancer | 1.46 ± 0.06 | [2] |

| 5-O-(3-propanoyl) ester of renieramycin T | H292 | Non-Small Cell Lung Cancer | 0.03344 | [20] |

| 5-O-(3-propanoyl) ester of renieramycin T | H460 | Non-Small Cell Lung Cancer | 0.03388 | [20] |

Experimental Protocols

Isolation and Purification of this compound from Xestospongia sp.

A general workflow for the isolation of this compound involves the following key steps:

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the renieramycin compound for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[21][22][23][24]

-

Cell Treatment: Treat cells with the renieramycin compound for a specified time to induce apoptosis.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Apoptosis Detection by Hoechst 33342 and Propidium Iodide (PI) Staining

This fluorescence microscopy-based assay assesses nuclear morphology to identify apoptotic cells.[1][25][26][27]

-

Cell Treatment: Grow cells on coverslips in a multi-well plate and treat with the renieramycin compound.

-

Staining: Add a solution containing Hoechst 33342 (e.g., 10 µg/mL) and PI (e.g., 5 µg/mL) directly to the cell culture medium.

-

Incubation: Incubate for 10-15 minutes at 37°C.

-

Visualization: Observe the cells under a fluorescence microscope.

-

Viable cells: Blue, intact nuclei (Hoechst 33342).

-

Early apoptotic cells: Bright blue, condensed, or fragmented nuclei (Hoechst 33342).

-

Late apoptotic/necrotic cells: Pink/red, condensed, or fragmented nuclei (Hoechst 33342 and PI).

-

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Renieramycin-Induced Apoptosis

The following diagram illustrates a proposed signaling pathway for apoptosis induced by renieramycin compounds, integrating the roles of p53 and Mcl-1.

Experimental Workflow for Investigating Mechanism of Action

The logical workflow for investigating the mechanism of action of a renieramycin compound is depicted below.

Conclusion

The renieramycin class of marine natural products represents a promising source of novel anticancer drug leads. Their potent cytotoxic activity, coupled with their ability to induce apoptosis through multiple pathways, makes them attractive candidates for further preclinical and clinical development. This technical guide has provided a foundational overview of their core characteristics and the experimental approaches used to study them. Continued research into the synthesis of more potent and selective derivatives, along with a deeper understanding of their molecular targets, will be crucial in translating the therapeutic potential of renieramycins into clinical applications.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. Simplified Synthesis of Renieramycin T Derivatives to Target Cancer Stem Cells via β-Catenin Proteasomal Degradation in Human Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemistry of renieramycins. Part 3.(1) isolation and structure of stabilized renieramycin type derivatives possessing antitumor activity from Thai sponge Xestospongia species, pretreated with potassium cyanide [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synergistic Cytotoxicity of this compound and Doxorubicin in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microarray-Based Transcriptional Profiling of this compound and Jorunnamycin C, Isolated from Thai Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Variation of Carbon–Nitrogen Contents and Allelopathic Disruption of this compound–Producing Sponge Xestospongia sp. in the Gulf of Thailand [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Chemistry of Renieramycins. Part 19: Semi-Syntheses of 22-O-Amino Ester and Hydroquinone 5-O-Amino Ester Derivatives of this compound and Their Cytotoxicity against Non-Small-Cell Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Anticancer and Antimetastatic Activities of this compound, a Marine Tetrahydroisoquinoline Alkaloid, in Human Non-small Cell Lung Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Preclinical Characterization of 22-(4′-Pyridinecarbonyl) Jorunnamycin A against Lung Cancer Cell Invasion and Angiogenesis via AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. bosterbio.com [bosterbio.com]

- 23. kumc.edu [kumc.edu]

- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. tools.thermofisher.com [tools.thermofisher.com]

- 27. genscript.com [genscript.com]

Renieramycin M: A Comprehensive Technical Guide to its Natural Source and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Renieramycin M is a potent tetrahydroisoquinoline alkaloid first isolated from the marine sponge Xestospongia sp.[1][2][3] This compound has garnered significant attention within the scientific community due to its remarkable cytotoxic and anticancer properties, demonstrating nanomolar efficacy against a range of cancer cell lines.[2][4] Its unique chemical structure and potent bioactivity make it a compelling candidate for further investigation in the development of novel anticancer therapeutics. This technical guide provides an in-depth overview of the natural source, isolation, and diverse bioactivities of this compound, with a focus on its mechanism of action and relevant experimental protocols.

Natural Source and Isolation

This compound is a natural product derived from the blue marine sponge, Xestospongia sp., which is predominantly found in the waters of Thailand and the Philippines.[5] The isolation of this compound in gram-scale quantities has been made possible through a specific pretreatment process. This involves the treatment of the crude sponge extract with potassium cyanide in a methanolic buffer solution.[3] This crucial step stabilizes the otherwise unstable renieramycin congeners, allowing for their effective isolation and purification.[3]

General Isolation Protocol

While specific details may vary between research groups, a general protocol for the isolation and purification of this compound from Xestospongia sp. is as follows:

-

Collection and Pretreatment: Freshly collected Xestospongia sp. sponge material is homogenized and immediately treated with a solution of potassium cyanide in a buffered methanolic solution. This step is critical for the stabilization of the renieramycin compounds.[3]

-

Extraction: The pretreated sponge material is then subjected to solvent extraction, typically using methanol or a mixture of methanol and dichloromethane, to isolate the crude extract containing the desired compounds.

-

Partitioning: The crude extract is subsequently partitioned between different immiscible solvents, such as n-hexane, ethyl acetate, and water, to separate compounds based on their polarity. The renieramycins, including this compound, are typically found in the ethyl acetate fraction.

-

Chromatographic Purification: The ethyl acetate fraction is then subjected to a series of chromatographic techniques for further purification. This often involves:

-

Silica Gel Column Chromatography: The extract is passed through a silica gel column and eluted with a gradient of solvents (e.g., hexane and ethyl acetate) to separate fractions based on polarity.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using reversed-phase HPLC to yield the pure compound.

-

-

Structural Elucidation: The structure and stereochemistry of the isolated this compound are confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and mass spectrometry.[3]

Bioactivity and Cytotoxicity

This compound exhibits potent cytotoxic activity against a wide array of human cancer cell lines, with IC50 values often in the nanomolar range.[2][4] This broad-spectrum anticancer activity makes it a subject of intense research.

Cytotoxicity Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MCF-7 | Breast Cancer | 6.0 ± 0.5 | [2] |

| A549 | Lung Cancer | Not explicitly stated, but derivatives show μM activity | [6] |

| HCT116 | Colon Cancer | Potent nanomolar activity reported | [5] |

| QG56 | Lung Cancer | Potent nanomolar activity reported | [5] |

| AsPC1 | Pancreatic Cancer | Potent nanomolar activity reported | [5] |

| T47D | Breast Cancer | Potent nanomolar activity reported | [5] |

Mechanism of Action

The anticancer effects of this compound are attributed to its ability to induce apoptosis (programmed cell death) and inhibit key signaling pathways involved in cancer cell survival and proliferation.

Induction of p53-Dependent Apoptosis

This compound has been shown to activate the tumor suppressor protein p53.[7] Activated p53, in turn, transcriptionally regulates the expression of Bcl-2 family proteins, leading to a decrease in the levels of anti-apoptotic proteins like Bcl-2 and Mcl-1 and an increase in the expression of pro-apoptotic proteins such as Bax.[6][8] This shift in the balance between pro- and anti-apoptotic proteins disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately culminating in apoptosis.[8]

Inhibition of PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Dysregulation of this pathway is a common feature in many cancers.[9][10] this compound has been reported to downregulate the PI3K/Akt pathway.[2] By inhibiting this pathway, this compound can suppress the downstream signaling events that promote cancer cell survival and proliferation.

Synergistic Effects with Doxorubicin

Studies have demonstrated a synergistic cytotoxic effect when this compound is used in combination with the conventional chemotherapeutic drug, doxorubicin, in breast cancer cells.[2] This combination therapy has been shown to enhance the induction of apoptosis and may offer a promising strategy to overcome drug resistance and improve therapeutic outcomes.[7]

Experimental Protocols

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of potential anticancer compounds.[11][12]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well plates

-